s-Allylmercaptocysteine
Overview
Description
S-Allylmercaptocysteine: is a sulfur-containing compound derived from aged garlic. It is known for its various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties . This compound has gained significant attention due to its potential therapeutic benefits, particularly in the treatment of liver diseases and cancer .
Mechanism of Action
Target of Action
S-Allylmercaptocysteine (SAMC) is a sulfur-containing amino acid present in garlic . It primarily targets the Nrf2 and NF-κB pathways. Nrf2 is a key regulator of antioxidant responses , while NF-κB is a major player in inflammation and immune responses .
Mode of Action
SAMC interacts with its targets to induce a variety of biological activities. It has been shown to reduce NF-κB activity and up-regulate Nrf2, leading to anti-inflammatory and antioxidant effects . SAMC also directly suppresses calpain activity, a calcium-dependent protease, by binding to the enzyme’s Ca2+ binding domain .
Biochemical Pathways
SAMC affects several biochemical pathways. It induces apoptosis of cancer cells through the TGF-β signaling pathway . It also influences the ROS-mediated p38 and JNK signaling pathways, leading to G2/M phase arrest and apoptosis in cancer cells . Furthermore, SAMC has been shown to enhance AHR/NRF2-mediated drug metabolizing enzymes and reduce NF-κB/IκBα and NLRP3/6-mediated inflammation .
Pharmacokinetics
SAMC exhibits a short half-life, indicating rapid metabolism . After administration, SAMC is converted to diallylpolysulfides, which are volatile and dissipate via lung and skin during circulation . These diallylpolysulfides are further metabolized to glutathione S-conjugates, cysteine S-conjugates, and N-acetylated forms . Two N-acetylcysteine S-conjugates, N-acetyl-S-3-hydroxypropylcysteine and N-acetyl-S-2-carboxyethylcysteine, have been identified in rat urine .
Result of Action
SAMC has been shown to exert a wide range of biological activities such as antioxidant, anti-inflammatory, and anticancer effects . It can stabilize the extracellular matrix by decreasing metalloproteinase expression, suppress type II collagen degradation, and down-regulate inflammatory cytokines . SAMC also potently suppresses cell viability and induces G2/M phase arrest and apoptosis in cancer cells .
Action Environment
The action of SAMC can be influenced by environmental factors. For instance, the presence of reactive oxygen species (ROS) can enhance SAMC-induced cell cycle arrest and apoptosis . These effects can be attenuated by n-acetyl cysteine (nac), an ros scavenger . This suggests that the cellular redox state can significantly impact the efficacy of SAMC.
Biochemical Analysis
Biochemical Properties
SAMC plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, SAMC has been found to enhance the AHR/NRF2-mediated drug metabolising enzymes, including Akr7a3, Akr1b8, and Nqo1 . This interaction suggests that SAMC may have a role in xenobiotics metabolism and antioxidant responses .
Cellular Effects
SAMC has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, SAMC has been found to attenuate liver injury, hepatic oxidative stress, and inflammation in a nonalcoholic steatohepatitis (NASH) rat model . It also suppresses cell viability and induces G2/M phase arrest and apoptosis in colon cancer HCT116 cells .
Molecular Mechanism
The molecular mechanism of SAMC involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. SAMC has been found to trigger AHR/NRF2-mediated antioxidant responses, which may further suppress the NLRP3/6 inflammasome pathway and NF-κB activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SAMC change over time. It has been found that SAMC metabolizes very quickly in rats, with a plasma half-life of less than 5 minutes . This suggests that SAMC may have a short-term effect on cellular function.
Dosage Effects in Animal Models
The effects of SAMC vary with different dosages in animal models. For instance, in a study where NASH was induced in rats, 200 mg/kg of SAMC was administered three times per week, which attenuated NASH-induced liver injury .
Metabolic Pathways
SAMC is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. For example, SAMC has been found to decrease the lipogenesis marker and restore the lipolysis marker in a non-alcoholic fatty liver disease (NAFLD) rat model .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Allylmercaptocysteine can be synthesized through the reaction of allyl bromide with L-cysteine in the presence of a base such as sodium hydroxide . The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound involves the extraction of aged garlic, followed by purification processes to isolate the compound . The extraction process includes soaking raw garlic in aqueous ethanol for several months, during which the odorous and irritating constituents are transformed into non-toxic compounds .
Chemical Reactions Analysis
Types of Reactions: S-Allylmercaptocysteine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, S-Allylmercaptocysteine is used as a precursor for the synthesis of other sulfur-containing compounds .
Biology: In biological research, this compound is studied for its antioxidant and anti-inflammatory properties . It has been shown to protect cells from oxidative stress and reduce inflammation in various biological models .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects in treating liver diseases, cancer, and cardiovascular diseases . It has demonstrated hepatoprotective effects and the ability to induce apoptosis in cancer cells .
Industry: In the industrial sector, this compound is used in the formulation of dietary supplements and functional foods due to its health benefits .
Comparison with Similar Compounds
S-Allylcysteine: Another sulfur-containing compound derived from garlic, known for its antioxidant and anti-inflammatory properties.
S-Methylcysteine: A sulfur-containing amino acid with similar biological activities.
S-1-Propenylcysteine: A compound with hepatoprotective and antioxidant effects.
Uniqueness: S-Allylmercaptocysteine is unique due to its potent anti-cancer properties and its ability to induce apoptosis in cancer cells more effectively than other sulfur-containing compounds. Its distinct molecular targets and pathways also contribute to its uniqueness in therapeutic applications.
Properties
IUPAC Name |
(2R)-2-amino-3-(prop-2-enyldisulfanyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S2/c1-2-3-10-11-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQZZUUUOXNSCS-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSSCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSSC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311848 | |
Record name | S-Allylmercapto-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2281-22-3 | |
Record name | S-Allylmercapto-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2281-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Allylmercapto-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-amino-3-(prop-2-en-1-yldisulfanyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does S-Allylmercaptocysteine exert its anticancer effects?
A1: Research suggests that SAMC targets multiple cellular pathways to inhibit cancer cell growth and induce apoptosis (programmed cell death). Some of the key mechanisms identified include:
- Induction of Cell Cycle Arrest: SAMC can arrest cancer cells in specific phases of the cell cycle, such as the G2/M phase, disrupting their ability to proliferate uncontrollably. [] This arrest is often associated with the activation of checkpoint proteins that halt cell cycle progression in response to DNA damage or other cellular stress signals.
- Induction of Apoptosis: SAMC can trigger apoptosis in cancer cells through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways. [, , ] This process involves the activation of caspases, a family of proteases that execute the dismantling of the cell during apoptosis.
- Inhibition of Angiogenesis: SAMC may inhibit the formation of new blood vessels (angiogenesis) in tumors, depriving them of the nutrients and oxygen needed for growth and metastasis. [, ] This effect may be mediated by modulating the expression of pro-angiogenic and anti-angiogenic factors.
- Modulation of Signaling Pathways: SAMC has been shown to modulate various signaling pathways involved in cell proliferation, survival, and inflammation, such as the MAPK, TGF-β, and NF-κB pathways. [, , ] By interfering with these pathways, SAMC can disrupt the signals that drive tumor development and progression.
Q2: What is the role of reactive oxygen species (ROS) in SAMC-mediated anticancer effects?
A2: While SAMC exhibits antioxidant properties in certain contexts, research suggests that it can also induce ROS production in cancer cells, contributing to its anticancer effects. [] This controlled increase in ROS levels can trigger oxidative stress, leading to damage to cellular components and ultimately cell death.
Q3: Does this compound interact with specific molecular targets?
A3: Yes, SAMC has been shown to interact with several molecular targets, including:
- Tubulin: DATS, a related compound, can directly bind to and oxidatively modify cysteine residues on tubulin, a protein crucial for microtubule formation and cell division. [] This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Nrf2: SAMC can activate the Nrf2 pathway, a key regulator of cellular antioxidant responses. [, ] Activation of Nrf2 leads to the upregulation of antioxidant enzymes that protect against oxidative stress and inflammation.
- E-cadherin: SAMC treatment has been linked to the restoration of E-cadherin expression in cancer cells. [] E-cadherin is a cell adhesion molecule that plays a critical role in maintaining epithelial cell integrity and suppressing tumor invasion and metastasis.
Q4: How does this compound exert its antioxidant effects?
A4: SAMC's antioxidant activity is attributed to its ability to:
- Directly scavenge free radicals: SAMC can directly neutralize reactive oxygen and nitrogen species, preventing oxidative damage to cellular components. [, ]
- Increase glutathione levels: SAMC can increase the levels of glutathione, a major intracellular antioxidant, enhancing the cell's ability to detoxify harmful reactive species. [, ]
- Activate the Nrf2 pathway: As mentioned earlier, SAMC can activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and cytoprotective proteins. [, ]
Q5: What is the evidence for the efficacy of this compound in preclinical models of disease?
A5: Preclinical studies have demonstrated the potential therapeutic effects of SAMC in various disease models, including:
- Cancer: SAMC has shown antitumor activity against various cancer cell lines in vitro and in vivo, including colon cancer, [, , , ] prostate cancer, [, ] breast cancer, [, ] erythroleukemia, [, ] and others.
- Nonalcoholic Fatty Liver Disease (NAFLD): SAMC ameliorated hepatic injury in a rat model of NAFLD, potentially by reducing apoptosis and enhancing autophagy. [, ]
- Osteoarthritis: In a rat model of osteoarthritis, SAMC demonstrated protective effects against cartilage degradation and inflammation, possibly through the activation of the Nrf2 pathway. []
- Cisplatin-Induced Nephrotoxicity: SAMC attenuated kidney damage caused by the chemotherapeutic agent cisplatin, likely through its antioxidant, anti-inflammatory, and anti-apoptotic effects. []
- Noise-Induced Hearing Loss: SAMC, along with diallyl disulfide (DADS), protected against hearing loss induced by noise exposure in rats. []
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